Methyl 4-methoxythiophene-3-carboxylate

Catalog No.
S718604
CAS No.
65369-22-4
M.F
C7H8O3S
M. Wt
172.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-methoxythiophene-3-carboxylate

CAS Number

65369-22-4

Product Name

Methyl 4-methoxythiophene-3-carboxylate

IUPAC Name

methyl 4-methoxythiophene-3-carboxylate

Molecular Formula

C7H8O3S

Molecular Weight

172.2 g/mol

InChI

InChI=1S/C7H8O3S/c1-9-6-4-11-3-5(6)7(8)10-2/h3-4H,1-2H3

InChI Key

LQIVVUILGDRRHE-UHFFFAOYSA-N

SMILES

COC1=CSC=C1C(=O)OC

Canonical SMILES

COC1=CSC=C1C(=O)OC

Organic Synthesis:

Methyl 4-methoxythiophene-3-carboxylate serves as a valuable building block in organic synthesis due to the presence of the reactive ester functionality and the versatile thiophene ring. Researchers have employed it in the synthesis of various heterocyclic compounds, including fused thiophenes, [] pyrroles, [] and pyrazoles. [] The ester group can be readily transformed into diverse functionalities, allowing access to a broad range of target molecules.

Medicinal Chemistry:

The exploration of novel therapeutic agents often involves the synthesis and evaluation of structurally diverse compounds. Methyl 4-methoxythiophene-3-carboxylate has been investigated as a potential scaffold for the development of new drugs. Studies have reported its activity against various diseases, including cancer, [] Alzheimer's disease, [] and bacterial infections. [] Further research is needed to fully elucidate its potential therapeutic applications.

Material Science:

The unique properties of thiophene derivatives, including their conductivity and thermal stability, have made them attractive candidates for various material science applications. Methyl 4-methoxythiophene-3-carboxylate has been explored in the development of organic light-emitting diodes (OLEDs) [] and organic solar cells. [] Its ability to participate in conjugation and π-π stacking interactions contributes to the desired electrical and optical properties in these materials.

Bioorganic Chemistry:

Bioorganic chemistry investigates the interface between chemistry and biology, aiming to understand and manipulate biological processes at the molecular level. Methyl 4-methoxythiophene-3-carboxylate has been utilized as a probe to study the activity of enzymes involved in metabolism. [] By incorporating this molecule into substrates, researchers can gain insights into the mechanisms and specificities of these enzymes.

Methyl 4-methoxythiophene-3-carboxylate has the molecular formula C₈H₈O₃S. It belongs to the class of thiophenecarboxylic acids and features a thiophene ring with a methoxy group at the 4-position and a carboxylate ester group at the 3-position. This unique structure allows it to participate in various

Currently, there is no scientific consensus on a specific mechanism of action for MMTC. Research into its potential biological activities is ongoing [].

Types of Reactions

Methyl 4-methoxythiophene-3-carboxylate can undergo several chemical transformations:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction of the ester group can yield the corresponding alcohol, typically using lithium aluminum hydride.
  • Substitution: Electrophilic substitution reactions can occur with halogens or nitrating agents, often facilitated by Lewis acid catalysts.

Common Reagents and Conditions

  • Oxidation: Carried out at room temperature or slightly elevated temperatures using hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Typically performed in anhydrous solvents such as diethyl ether or tetrahydrofuran.
  • Substitution: Conducted in the presence of Lewis acid catalysts to enhance reactivity.

Major Products Formed

  • From Oxidation: Sulfoxides and sulfones.
  • From Reduction: Alcohols.
  • From Substitution: Various substituted thiophenes depending on the electrophile used.

Research indicates that methyl 4-methoxythiophene-3-carboxylate exhibits potential biological activities, including:

  • Antimicrobial Properties: Investigated for effectiveness against various microbial strains.
  • Anti-inflammatory Effects: Explored for its ability to modulate inflammatory pathways.

The mechanism of action may involve interactions with specific enzymes or receptors, influenced by its methoxy and carboxylate groups which can affect binding affinity and specificity in biochemical pathways.

Synthetic Routes

One common method for synthesizing methyl 4-methoxythiophene-3-carboxylate involves:

  • Esterification of 4-methoxythiophene-3-carboxylic acid with methanol.
  • Use of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In industrial settings, continuous flow processes are often employed to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters like temperature and pressure, optimizing production processes.

Methyl 4-methoxythiophene-3-carboxylate has several applications across various fields:

  • Chemistry: Serves as an intermediate in synthesizing more complex thiophene derivatives.
  • Biology: Investigated for its potential therapeutic properties.
  • Medicine: Explored as a building block for pharmaceutical compounds.
  • Industry: Used in producing specialty chemicals and materials.

Studies on methyl 4-methoxythiophene-3-carboxylate have focused on its interactions with biological targets. The compound's functional groups can modulate enzyme activity and receptor interactions, making it a candidate for further pharmacological exploration.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with methyl 4-methoxythiophene-3-carboxylate. Here’s a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Methyl 2-aminothiophene-3-carboxylateContains an amino group instead of a methoxy groupExhibits different reactivity due to amino group
Methyl 3-thiophenecarboxylateLacks the methoxy substitution at the 4-positionDifferent electronic properties affecting reactivity
4-Methoxythiophene-3-carboxylic acidContains a carboxylic acid instead of an esterMore polar; different solubility characteristics

Methyl 4-methoxythiophene-3-carboxylate is distinguished by its specific methoxy substitution and ester functionality, which influence its chemical reactivity and biological activity compared to these similar compounds .

XLogP3

1.4

Wikipedia

4-Methoxy-3-thiophenecarboxylic acid methyl ester

Dates

Modify: 2023-08-15

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